Cerebrocrast

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

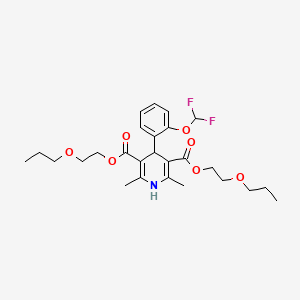

Cerebrocrast is a 1,4-dihydropyridine derivative known for its high affinity for the membrane lipid bilayer. It can easily penetrate the blood-brain barrier and incorporate into plasma and organelle membranes, including those of mitochondria. This compound promotes the cotransport of hydrogen ions and chloride ions in rat liver mitochondria and exhibits neuroprotective and cognitive-enhancing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerebrocrast is synthesized through a series of chemical reactions involving 1,4-dihydropyridine derivatives. The synthetic route typically involves the condensation of appropriate aldehydes with β-ketoesters in the presence of ammonium acetate under reflux conditions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve the desired purity levels. Quality control measures are implemented to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Cerebrocrast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert this compound into dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Cerebrocrast has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying membrane interactions and ion transport mechanisms.

Biology: Investigated for its effects on mitochondrial bioenergetics and oxidative stress.

Medicine: Explored for its neuroprotective and cognitive-enhancing properties, particularly in the context of ischemic stroke and diabetes

Mechanism of Action

Cerebrocrast exerts its effects by blocking voltage-gated calcium channels, thereby modulating calcium ion influx into cells. This action helps to stabilize cellular membranes and prevent calcium overload, which is associated with cell damage and death. The compound also exhibits anti-inflammatory and neuroprotective properties by normalizing nitric oxide production and reducing oxidative stress .

Comparison with Similar Compounds

- Gammapyrone

- Glutapyrone

- Diethone

Cerebrocrast stands out due to its high affinity for membrane lipid bilayers and its effectiveness in promoting ion transport and providing neuroprotection.

Properties

CAS No. |

108863-62-3 |

|---|---|

Molecular Formula |

C26H35F2NO7 |

Molecular Weight |

511.6 g/mol |

IUPAC Name |

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |

InChI Key |

ASCWBYZMMHUZMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)

![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)

![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)

![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)

![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)

![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)

![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)

![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)